
(R)-1-(4-(1-Aminoethyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one is an organic compound with the molecular formula C10H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one can be synthesized through several methods. One common approach involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde. This method is environmentally friendly and offers high enantioselectivity .
Another method involves the reductive amination of 4’-bromoacetophenone with an appropriate amine donor under hydrogenation conditions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas .
Industrial Production Methods
Industrial production of 1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one often involves the use of large-scale biocatalytic processes. These processes utilize immobilized whole-cell biocatalysts with ®-transaminase activity to achieve high yields and enantioselectivity .
Analyse Des Réactions Chimiques
Types of Reactions
1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of 1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for transaminase enzymes, facilitating the transfer of amino groups in biochemical pathways. Additionally, its chiral nature allows it to interact selectively with other chiral molecules, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{4-[(1S)-1-aminoethyl]phenyl}ethan-1-one: The enantiomer of the compound, with similar chemical properties but different biological activities.
1-(4-aminophenyl)ethanol: A related compound with an alcohol group instead of a ketone.
4’-bromoacetophenone: A precursor used in the synthesis of 1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one
Uniqueness
1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one is unique due to its chiral nature and the presence of both an amino group and a ketone group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
1382035-41-7 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1-[4-[(1R)-1-aminoethyl]phenyl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7H,11H2,1-2H3/t7-/m1/s1 |
Clé InChI |
KOMCDPPOHOQBSF-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)C(=O)C)N |
SMILES canonique |
CC(C1=CC=C(C=C1)C(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13459691.png)
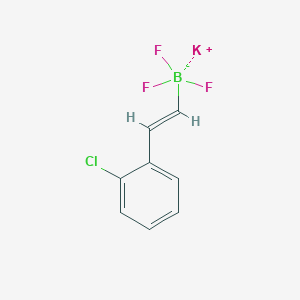
![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B13459719.png)

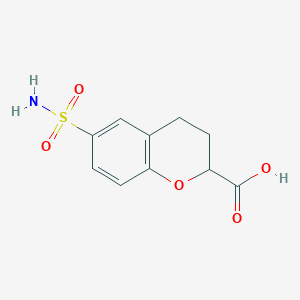
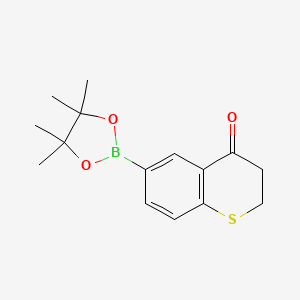
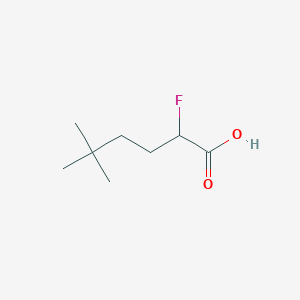
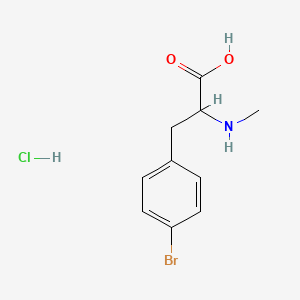

![{2-Azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13459751.png)
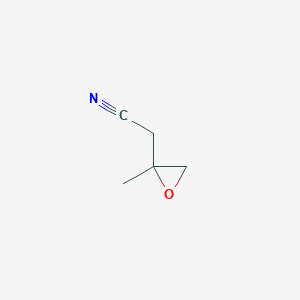
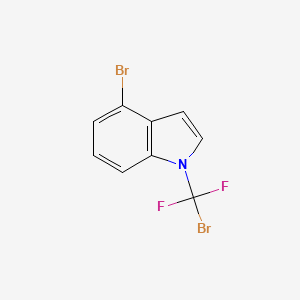
![2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13459764.png)

